7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
The compound 7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a pyrrolopyrimidine derivative, which is a class of compounds known for their diverse biological activities. These compounds have been extensively studied due to their potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases. The pyrrolo[2,3-d]pyrimidine scaffold is a key structural motif in many pharmacologically active molecules and is often modified to enhance biological activity or selectivity .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives involves various strategies, including nucleophilic aromatic substitution and reductive cyclization. For instance, the synthesis of 7-Benzylamino-6-chloro-2-piperazino-4-pyrrolidinopteridine, a related compound, is achieved through the successive nucleophilic aromatic substitution of chlorine atoms on a tetrachloropteridine precursor. The order of reactivity for the substitution was found to be C4 > C7 > C2 > C6, with final structural proof provided by X-ray crystallography . Another synthesis method involves the condensation of 2,4-diamino-6-hydroxypyrimidine with α-bromomethylketones to afford 6-substituted pyrrolo[2,3-d]pyrimidines .
Molecular Structure Analysis
The molecular structure of pyrrolo[2,3-d]pyrimidine derivatives is characterized by the presence of a fused pyrimidine and pyrrole ring system. X-ray crystallography has been used to determine the structure and confirm the absence of positional isomers in the synthesized compounds . The dihedral angles between the fused rings and the substituent phenyl or benzene rings are significant as they can influence the biological activity of the compounds .
Chemical Reactions Analysis
Pyrrolo[2,3-d]pyrimidine derivatives undergo various chemical reactions, which are essential for their functionalization and biological activity. For example, catalytic hydrogenation of certain pyrrolopyrimidine compounds can lead to C-benzyl bond cleavage, providing a novel route to related compounds with different substitution patterns . The reactivity of these compounds can be further exploited to synthesize conjugates with potential antiviral activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolo[2,3-d]pyrimidine derivatives, such as fluorescence, are influenced by the chemical structure and solvent polarity. Studies have shown that certain derivatives exhibit strong fluorescence in the blue region of the visible spectrum, which could make them suitable for applications in OLED technology or as advanced materials. The nature of the substituents and the polarity of the solvents have a significant impact on the absorption intensity, fluorescence quantum yield, and Stokes shifts . Additionally, the crystal structure of these compounds reveals the presence of hydrogen bonding and π-π interactions, which can affect their solid-state properties and stability .
Scientific Research Applications
Use in Janus Kinase (JAK) Inhibitors
- Summary of Application: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is used as a building block in the synthesis of JAK inhibitors . JAK inhibitors are compounds that inhibit the activity of one or more of the JAK family of enzymes, thereby interfering with the JAK-STAT signal pathway, which is involved in cell division, death, and tumor formation processes .
- Methods of Application: An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield is described .
- Results or Outcomes: JAK inhibitors have therapeutic applications in the treatment of cancer and inflammatory diseases, such as rheumatoid arthritis, psoriasis, myelofibrosis, polycythemia vera, dermatitis, and others .
Use in Multi-Targeted Kinase Inhibitors
- Summary of Application: A series of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, were synthesized using 4-chloro-7H-pyrrolo[2,3-d]pyrimidine . These compounds showed promising cytotoxic effects against four different cancer cell lines .
- Methods of Application: The compounds were synthesized in three steps with high yields . Among these novel compounds, compound 5k emerged as the most potent inhibitor .
- Results or Outcomes: Compound 5k exhibited significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC50 values ranging from 40 to 204 nM, comparable to the well-known TKI sunitinib (IC50 = 261 nM) . It was also found to induce cell cycle arrest and apoptosis in HepG2 cells .
Use in the Synthesis of Tofacitinib
- Summary of Application: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is an intermediate in the synthesis of Tofacitinib , a medication used to treat moderate to severe rheumatoid arthritis in adult patients who have an inadequate response or intolerance to methotrexate .
- Methods of Application: The specific synthesis process of Tofacitinib involving 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is not detailed in the source .
- Results or Outcomes: Tofacitinib has been widely used in the treatment of adult patients with moderate to severe rheumatoid arthritis .
Use in the Development of Innovative Therapies for Inflammatory Skin Disorders
- Summary of Application: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is used in the development of innovative therapies for inflammatory skin disorders .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The outcomes of these innovative therapies are not detailed in the source .
Use in the Synthesis of Various Pharmaceutical Compounds
- Summary of Application: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is widely employed as a pharmaceutical intermediate due to its versatility and unique structure . It plays a crucial role in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors, which are vital therapeutic agents used in the treatment of diverse diseases, including cancer .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes: The outcomes of these innovative therapies are not detailed in the source .
Safety And Hazards
Future Directions
Several JAK inhibitors have a common pyrrolo[2,3-d]pyrimidine core . Thus, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine might be a practical building block in the synthesis of many JAK inhibitors . This suggests potential future directions in the development of new JAK inhibitors for the treatment of various diseases affecting the immune system .
properties
IUPAC Name |
7-benzyl-4-chloropyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c14-12-11-6-7-17(13(11)16-9-15-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWWCJXJJNHTQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2N=CN=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80569786 | |
Record name | 7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80569786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
CAS RN |
16019-34-4 | |
Record name | 4-Chloro-7-(phenylmethyl)-7H-pyrrolo[2,3-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16019-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80569786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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